molecular formula C20H18N4O3S B13381798 4-Isopropylbenzaldehyde (5-{3-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

4-Isopropylbenzaldehyde (5-{3-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No.: B13381798
M. Wt: 394.4 g/mol
InChI Key: RVDLJVUIQNVWAX-YOASITJSSA-N
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Description

4-Isopropylbenzaldehyde (5-{3-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound with a molecular formula of C20H18N4O3S and a molar mass of 394.44692 g/mol . This compound is notable for its unique structure, which includes a thiazolidine ring, a nitrobenzylidene group, and an isopropylbenzaldehyde moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-Isopropylbenzaldehyde (5-{3-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone typically involves a multi-step process. One common synthetic route includes the condensation of 4-isopropylbenzaldehyde with 3-nitrobenzaldehyde in the presence of a thiazolidine derivative. The reaction conditions often require a catalyst and specific temperature control to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Isopropylbenzaldehyde (5-{3-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can undergo various chemical reactions, including:

Scientific Research Applications

4-Isopropylbenzaldehyde (5-{3-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropylbenzaldehyde (5-{3-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring and nitrobenzylidene group are believed to play crucial roles in its biological activity. These moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-Isopropylbenzaldehyde (5-{3-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

(2E,5E)-5-[(3-nitrophenyl)methylidene]-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18N4O3S/c1-13(2)16-8-6-14(7-9-16)12-21-23-20-22-19(25)18(28-20)11-15-4-3-5-17(10-15)24(26)27/h3-13H,1-2H3,(H,22,23,25)/b18-11+,21-12+

InChI Key

RVDLJVUIQNVWAX-YOASITJSSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/S2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2

Origin of Product

United States

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